molecular formula C26H22O8 B2495983 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate CAS No. 859137-36-3

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No.: B2495983
CAS No.: 859137-36-3
M. Wt: 462.454
InChI Key: QDSJXIKOCIBRME-QRVIBDJDSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.454. The purity is usually 95%.
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Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and industry.

Chemical Structure

The compound features a benzofuran core substituted with a dimethoxybenzylidene group and a benzoate moiety. Its molecular formula is C22H22O6C_{22}H_{22}O_6, and it has a molecular weight of 382.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : Cyclization reactions involving phenolic precursors.
  • Condensation with Dimethoxybenzaldehyde : This step forms the benzylidene derivative.
  • Formation of the Benzoate Group : This is achieved through esterification reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainInhibition Zone (mm) at 1000 µg/mL
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundBacillus subtilis10

These results indicate that the compound exhibits comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspase pathways

A study demonstrated that at concentrations of 50 µM, the compound reduced cell viability by over 70% in breast cancer cells .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as:

  • Enzymes : It may inhibit key enzymes involved in metabolic pathways.
  • Receptors : The compound could modulate receptor activity affecting cellular signaling pathways.

Case Studies

  • Antibacterial Activity Study : A series of derivatives were synthesized and tested for antibacterial properties. The results showed that compounds structurally similar to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo exhibited significant inhibition against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that the compound significantly inhibited tumor growth and promoted apoptosis through ROS generation .

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-18-11-8-15(12-22(18)32-4)13-23-25(27)17-10-9-16(14-21(17)34-23)33-26(28)24-19(30-2)6-5-7-20(24)31-3/h5-14H,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSJXIKOCIBRME-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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